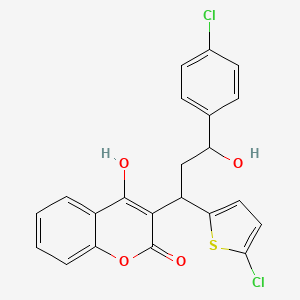
Ropinirole Aminoacetic Acid-d4 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ropinirole Aminoacetic Acid-d4 Dihydrochloride is the labelled salt of Ropinirole Aminoacetic Acid, which is an impurity of Ropinirole . Ropinirole is a non-ergoline dopamine agonist used to treat the symptoms of Parkinson’s disease and Restless Legs Syndrome .
Chemical Reactions Analysis
Ropinirole acts as a D2, D3, and D4 dopamine receptor agonist with the highest affinity for D3, which are mostly found in the limbic areas . It is weakly active at the 5-HT2, and α2 receptors and is said to have virtually no affinity for the 5-HT1, GABA, mAChRs, α1-, and β-adrenoreceptors .Mecanismo De Acción
Ropinirole has some of the same effects as a chemical called dopamine, which occurs naturally in your body. Low levels of dopamine in the brain are associated with Parkinson’s disease. Ropinirole is used to treat symptoms of Parkinson’s disease (stiffness, tremors, muscle spasms, and poor muscle control). Ropinirole is also used to treat restless legs syndrome (RLS) .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ropinirole Aminoacetic Acid-d4 Dihydrochloride involves the reaction of Ropinirole with deuterated glycine and hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Ropinirole", "Deuterated Glycine", "Hydrochloric Acid" ], "Reaction": [ "Step 1: Ropinirole is dissolved in a suitable solvent such as methanol or ethanol.", "Step 2: Deuterated glycine is added to the solution of Ropinirole.", "Step 3: The mixture is stirred at a suitable temperature and for a suitable time to allow the reaction to proceed.", "Step 4: Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt.", "Step 5: The product is isolated by filtration or other suitable methods and dried to obtain Ropinirole Aminoacetic Acid-d4 Dihydrochloride." ] } | |
Número CAS |
1346605-07-9 |
Fórmula molecular |
C16H26N2O2 |
Peso molecular |
282.42 |
Nombre IUPAC |
2-[2-amino-6-[2-[bis(1,1-dideuteriopropyl)amino]ethyl]phenyl]acetic acid |
InChI |
InChI=1S/C16H26N2O2/c1-3-9-18(10-4-2)11-8-13-6-5-7-15(17)14(13)12-16(19)20/h5-7H,3-4,8-12,17H2,1-2H3,(H,19,20)/i9D2,10D2 |
Clave InChI |
XGMMSJHVWLZZPC-YQUBHJMPSA-N |
SMILES |
CCCN(CCC)CCC1=C(C(=CC=C1)N)CC(=O)O |
Sinónimos |
2-Amino-6-[2-(dipropylamino-d4)ethyl]benzeneacetic Acid Dihydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[4-(5,7-Dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B584326.png)
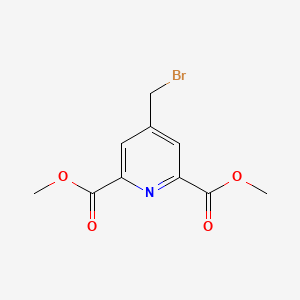
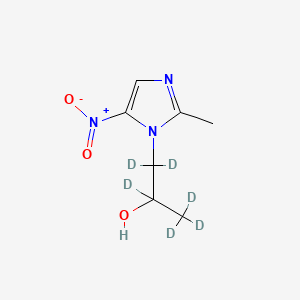
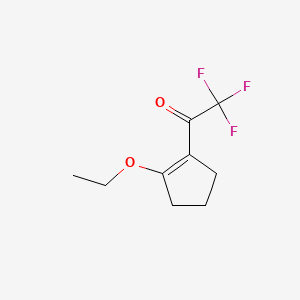
![(6aS,7aR,8S,11aR,12aS)-5,6a,7,7a,8,9,11a,12a-Octahydro-4,8,11,11a,13-pentahydroxy-12a-methyl-5,9-dioxo-6,8-methano-6H-benzo[c]xanthene-10-carboxamide](/img/structure/B584331.png)

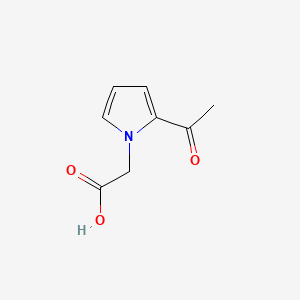

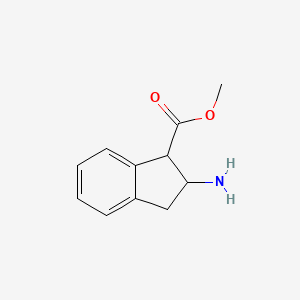

![4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol](/img/structure/B584346.png)
